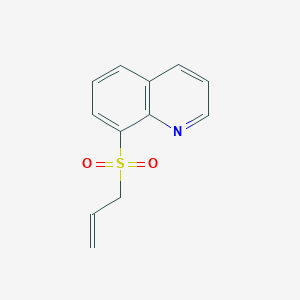
环戊烷-1,2-二胺
描述
Synthesis Analysis
The preparation of trans-cyclopentane-1,2-diamine involves several synthetic approaches. These methods yield both racemic and enantioenriched forms of the diamine. Notably, its non-commercial availability and the complexity of classical reported syntheses have contributed to its relative obscurity compared to its higher homologue, trans-cyclohexane-1,2-diamine, which is widely used for ligand and receptor synthesis .
科学研究应用
Diastereoselective Synthesis
Cyclopentane-1,2-diamine is used in the diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives. This process involves organophotoredox-catalyzed [3 + 2] cycloadditions. The transformation leads to diverse cis-cyclopentane-1,2-diamine derivatives via a dual catalyst system Eosin Y and Binol-derived phosphoric acid with Et3N as an additive .
Ligand and Receptor Synthesis
Trans-cyclopentane-1,2-diamine, a variant of cyclopentane-1,2-diamine, has been used for the synthesis of ligands and receptors. Despite its early description, trans-cyclopentane-1,2-diamine has been underestimated historically due to its non-commercial availability, extreme instability, and complexity of the classical reported syntheses .
Chiral Shift Reagent
Trans-cyclopentane-1,2-diamine has been used as a chiral shift reagent for carboxylic acids.
属性
IUPAC Name |
cyclopentane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-4-2-1-3-5(4)7/h4-5H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJQGGALXPHWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentane-1,2-diamine | |
CAS RN |
41330-23-8 | |
| Record name | 1,2-Cyclopentanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041330238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes trans-cyclopentane-1,2-diamine a valuable building block in chemistry?
A1: Despite its historical obscurity, trans-cyclopentane-1,2-diamine has garnered renewed interest as a chiral scaffold for various applications. Its rigid structure and two chiral centers make it ideal for designing ligands, receptors, and biologically active compounds. [, , ]
Q2: Why was trans-cyclopentane-1,2-diamine considered a "forgotten diamine" for a long time?
A2: Three main factors contributed to its limited use: lack of commercial availability, inherent instability, and complex synthesis methods. []
Q3: How has the synthesis of trans-cyclopentane-1,2-diamine been improved recently?
A3: Recent advances have made its synthesis more accessible and efficient. One notable method utilizes a double Curtius rearrangement, providing a rapid route with minimal purification steps. [, ]
Q4: Can you elaborate on the role of biocatalysis in synthesizing optically active cyclopentane-1,2-diamine derivatives?
A4: Biocatalytic approaches, specifically employing lipases, offer efficient routes to optically active derivatives. For instance, lipase-B from Candida antarctica enables the kinetic resolution of racemic trans-cyclopentane-1,2-diamines via enantioselective acylation reactions. [, , ] Careful selection of alkyl substituents and derivatization strategies further enhances the process.
Q5: How does the stereochemistry of cyclopentane-1,2-diamine affect its applications?
A5: The cis and trans isomers of cyclopentane-1,2-diamine exhibit distinct properties. For example, computational studies on hypervalent diammonium cation-radicals reveal that the cis isomer readily eliminates dihydrogen due to a dipolar interaction between the ammonium groups, while the trans isomer undergoes spontaneous dissociation. []
Q6: Can you provide an example of a specific application for trans-cyclopentane-1,2-diamine derivatives?
A6: One application is in asymmetric epoxidation reactions. Enantiopure trans-cyclopentane-1,2-diamine serves as a key component in synthesizing chiral salen ligands. These ligands, when complexed with metals like chromium or manganese, act as efficient oxygen transfer agents for asymmetric epoxidation of alkenes. []
Q7: How does trans-cyclopentane-1,2-diamine contribute to the development of helical foldamers?
A7: Researchers have successfully incorporated (1S,2S)-cyclopentane-1,2-diamine [(S,S)-CPDA] with 2,2-dimethylmalonic acid (DMM) to create novel helical oligomers. [] These oligomers demonstrate specific helical orientations depending on the stereochemistry of the CPDA unit, with the (S,S) tetramer adopting a right-handed (P) helix and the (R,R) tetramer forming a left-handed (M) helix in solution.
Q8: Are there any studies investigating the interaction of cyclopentane-1,2-diamine with metal ions?
A8: Yes, research shows that aminopolycarboxylates derived from cyclopentane-1,2-diamine, like cdta4– (H4cdta = cyclopentane-1,2-diamine-NNN′N′-tetra-acetic acid), display specific effects on the mercury(II)-assisted chloride aquation of certain cobalt complexes. [] This highlights the potential of this diamine in influencing metal-ligand interactions.
Q9: Are there alternative synthetic routes to access specific diastereomers of cyclopentane-1,2-diamine derivatives?
A9: Yes, diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives has been achieved through organophotoredox-catalyzed [3 + 2] cycloadditions of N-aryl cyclopropylamines with N-vinylphthalimides. [] This method offers an alternative to traditional approaches and expands the synthetic toolbox for accessing specific diastereomers.
Q10: Has trans-cyclopentane-1,2-diamine been used in developing analytical tools?
A10: Indeed, a pincer-like receptor derived from trans-cyclopentane-1,2-diamine has shown promise as a chiral shift reagent for carboxylic acids. [] This application demonstrates the versatility of this diamine in advancing analytical techniques.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


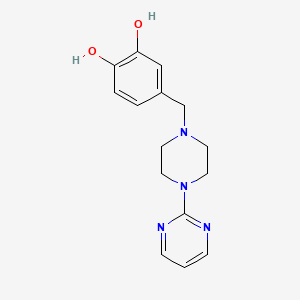
![N-[1-[[1-cyclohexyl-3-hydroxy-4-(1-methyltetrazol-5-yl)sulfanylbutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanamide](/img/structure/B1201853.png)
![1-(2-{2-[Bis(2-chloroethyl)amino]ethoxy}-5-nitrophenyl)butan-1-one](/img/structure/B1201854.png)

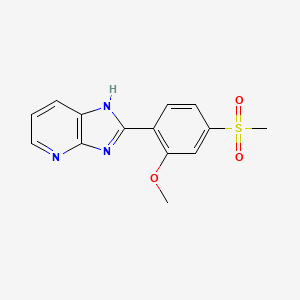
![2-[(4-Bromobenzyl)oxy]acetic acid](/img/structure/B1201861.png)

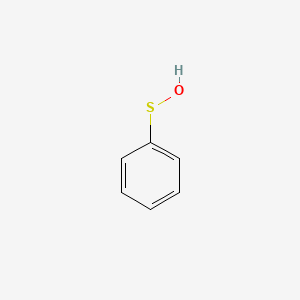
![1-[3-(4-Nitrophenyl)-5,6-dihydroimidazo[2,1-b]thiazol-7-ium-7-yl]ethanone](/img/structure/B1201868.png)
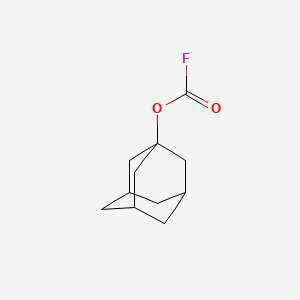
![1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-](/img/structure/B1201871.png)
![methyl 2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B1201872.png)
